molecular formula C5H8N2O B1398528 (4-Methyl-1H-pyrazol-3-yl)methanol CAS No. 1196041-64-1

(4-Methyl-1H-pyrazol-3-yl)methanol

Cat. No. B1398528
M. Wt: 112.13 g/mol
InChI Key: QIQGLPRCMHFDEO-UHFFFAOYSA-N
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Description

“(4-Methyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the CAS Number: 1196041-64-1 . It has a molecular weight of 112.13 . The IUPAC name for this compound is (4-methyl-1H-pyrazol-5-yl)methanol . The compound is available in a white to yellow solid form or as a liquid .

. It should be stored in a refrigerator . The compound is available in a white to yellow solid form or as a liquid .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Heterocyclic Compounds : A study by (Лариса А. Баева et al., 2020) reports the synthesis of 1H-pyrazoles via the reaction of alkylsulfanyl)methyl pentane-2,4-diones with nicotinic hydrazide, producing various substituted 1H-pyrazoles.

  • Platinum Group Metal Complexes : Gloria Sairem et al. (2012) investigated the synthesis of platinum group metal complexes with 3-(pyridin-2-yl)1H-pyrazole-1-yl derivatives, revealing their spectral and structural properties. This research contributes to the understanding of the complexation behavior of these compounds (Gloria Sairem et al., 2012).

  • Crystal Structure Analysis : In a study by Ziqing Cao et al. (2010), the crystal structure of a (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was determined, contributing to the understanding of the structural aspects of such compounds (Ziqing Cao et al., 2010).

Chemical Reactions and Methodologies

  • Ultrasonics Promoted Synthesis : A method for synthesizing dihydropyrazole derivatives under sonication conditions was developed by Jorge Trilleras et al. (2013). This method offers advantages in terms of simplicity, reaction time, and yield, demonstrating the potential of ultrasonic synthesis in heterocyclic chemistry (Jorge Trilleras et al., 2013).

  • Eco-friendly Synthesis Strategy : The work by E. Mabrouk et al. (2020) focused on an economical and eco-friendly strategy for synthesizing pyrazolic carboxylic α-amino esters. Their research emphasizes the synthesis of new biomolecules through efficient and sustainable methods (E. Mabrouk et al., 2020).

  • Anodic Cyanation : A study by Kunihisa Yoshida et al. (1995) explored the electrooxidation of 1-methylpyrazole, leading to the formation of various carbonitrile derivatives. This research highlights the potential of electrochemical methods in the functionalization of pyrazole derivatives (Kunihisa Yoshida et al., 1995).

Biological Applications

  • Antimicrobial and Anticancer Agents : A study by H. Hafez et al. (2016) synthesized novel pyrazole derivatives and evaluated their antimicrobial and anticancer properties. This research contributes to the development of new therapeutic agents (H. Hafez et al., 2016).

  • Cytotoxicity Evaluation : Research by H. Bonacorso et al. (2016) involved the synthesis of trifluoromethyl-substituted pyrazolines and their evaluation for cytotoxic effects, providing insights into the potential therapeutic applications of these compounds (H. Bonacorso et al., 2016).

  • Herbicidal and Insecticidal Activities : A study by Baolei Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives and assessed their herbicidal and insecticidal activities, demonstrating the potential agricultural applications of these compounds (Baolei Wang et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

(4-methyl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-2-6-7-5(4)3-8/h2,8H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQGLPRCMHFDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1H-pyrazol-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-1H-pyrazol-3-yl)methanol
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Citations

For This Compound
3
Citations
DP Hurst, DL Lynch, J Barnett-Norris, SM Hyatt… - Molecular …, 2002 - ASPET
In superior cervical ganglion neurons,N-(piperidiny-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) competitively antagonizes the …
Number of citations: 196 molpharm.aspetjournals.org
D Hurst, U Umejiego, D Lynch… - Journal of medicinal …, 2006 - ACS Publications
The biarylpyrazole, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been shown to act as an inverse agonist/…
Number of citations: 92 pubs.acs.org
S Frau, S Dall'Angelo, GL Baillie, RA Ross… - Journal of Fluorine …, 2013 - Elsevier
A novel class of cannabinoid ligands was synthesized in good overall yields by means of oxime-bio-conjugation between hydroxylamine-functionalized Rimonabant-type pyrazoles and …
Number of citations: 16 www.sciencedirect.com

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